molecular formula C12H21F7O4Si B132374 3-(Heptafluoroisopropoxy)propyltriethoxysilane CAS No. 149838-19-7

3-(Heptafluoroisopropoxy)propyltriethoxysilane

Cat. No. B132374
M. Wt: 390.37 g/mol
InChI Key: CUVIJHAPWYUQIV-UHFFFAOYSA-N
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Description

3-(Heptafluoroisopropoxy)propyltriethoxysilane is a fluorinated silane compound . It is a clear liquid with an optimum concentration range of 1 to 5% . It is soluble in various solvents and serves as an additive in lubricants and other silicone products . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .


Molecular Structure Analysis

The molecular formula of 3-(Heptafluoroisopropoxy)propyltriethoxysilane is C12H21F7O4Si . Its molecular weight is 390.37 g/mol . The molecule is characterized by a central silicon atom surrounded by three ethoxy groups at the corners and a heptafluoro-2-propanyl group at the center .


Chemical Reactions Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane is highly reactive due to its electron-rich nature . It serves as a catalyst in diverse chemical reactions, facilitating the formation of polymers, coatings, and other materials by effectively breaking down reactant bonds .


Physical And Chemical Properties Analysis

3-(Heptafluoroisopropoxy)propyltriethoxysilane has a molecular weight of 390.37 g/mol . It has 0 hydrogen bond donor count, 11 hydrogen bond acceptor count, and 11 rotatable bond count . Its exact mass and monoisotopic mass are 390.10973282 g/mol . It has a topological polar surface area of 36.9 Ų . It has 24 heavy atom count and a complexity of 331 .

Scientific Research Applications

1. Nucleophilic and Radical Heptafluoroisopropoxylation

The heptafluoroisopropyl group, a derivative of which is 3-(Heptafluoroisopropoxy)propyltriethoxysilane, has notable applications in pharmaceuticals and agrichemicals. A 2021 study by Qing, Tong, and Xu discussed the synthesis of biologically interesting compounds via efficient heptafluoroisopropoxylation reactions. This process is significant for modifying various substrates, including alkyl halides, alcohols, alkenes, and (hetero)arenes, with potential applications in late-stage modifications of pharmaceuticals and agrochemicals (Qing, Tong, & Xu, 2021).

2. Tribological Properties in Fluorosilane Surface-Modified Nanoparticles

In 2014, Hou et al. explored the use of 3-(Heptafluoroisopropoxy)propyltriethoxysilane as a surface modifier for LaF3 nanoparticles in fluoro silicone oil. This modification improved the dispersibility of nanoparticles and exhibited excellent anti-wear properties, suggesting applications in lubrication and wear protection technologies (Hou et al., 2014).

3. Corrosion Protection in Organic Films

Sinapi et al. (2004) investigated the corrosion inhibition properties of organic films incorporating 3-(Heptafluoroisopropoxy)propyltrichlorosilane. This research demonstrated the potential of such films in enhancing the corrosion resistance of brass, indicating its relevance in protective coatings for metal surfaces (Sinapi et al., 2004).

4. Catalysis in Contemporary Agrochemistry

A 2021 study by Gilmour, Martín-Heras, and Daniliuc highlighted the importance of the heptafluoroisopropyl group in contemporary agrochemistry, particularly in insecticides. This study focused on I(I)/I(III) catalysis for synthesizing this group, which could be relevant for the creation of similar compounds with 3-(Heptafluoroisopropoxy)propyltriethoxysilane (Gilmour, Martín-Heras, & Daniliuc, 2021).

5. Surface Modification in Aluminum Alloys

Research by Dun et al. (2018) demonstrated the application of fluorosilane-modified graphene films, which included derivatives of 3-(Heptafluoroisopropoxy)propyltriethoxysilane, in enhancing corrosion resistance on aluminum alloy surfaces. This points to its potential use in protective coatings in various industrial applications (Dun et al., 2018).

Safety And Hazards

When handling 3-(Heptafluoroisopropoxy)propyltriethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

triethoxy-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F7O4Si/c1-4-21-24(22-5-2,23-6-3)9-7-8-20-10(13,11(14,15)16)12(17,18)19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVIJHAPWYUQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F7O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379273
Record name 3-(Heptafluoroisopropoxy)propyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptafluoroisopropoxy)propyltriethoxysilane

CAS RN

149838-19-7
Record name 3-(Heptafluoroisopropoxy)propyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Hou, J He, L Yu, Z Li, Z Zhang, P Zhang - Applied surface science, 2014 - Elsevier
LaF 3 nanoparticles surface-modified with fluorosilane were synthesized by surface modification technology. The size, morphology and phase structure of as-prepared surface-modified …
Number of citations: 46 www.sciencedirect.com
NS Cameron, A Ott, H Roberge… - MRS Online Proceedings …, 2005 - cambridge.org
Hot embossing lithography is a powerful method of replicating three-dimensional micro-and nano-structures (see Figure 1) using a stamp that is pressed into a heat-softened polymer …
Number of citations: 5 www.cambridge.org
X Du, M Alipanahrostami, W Wang… - ACS Applied Materials & …, 2022 - ACS Publications
Omniphobic membranes possessing high wetting resistance have been created for the treatment of challenging hypersaline feedwaters with low surface tension through membrane …
Number of citations: 10 pubs.acs.org
Y Peng - 2011 - search.proquest.com
By using the technology of molecularly imprinted polymer (MIP), we propose to synthesize a protein conformational imprint that also acts as a plastic enzyme, inducing protein structural …
Number of citations: 1 search.proquest.com
NS Cameron, A Ott, H Roberge, T Veres - Soft Matter, 2006 - pubs.rsc.org
We employed variable temperature chemical force microscopy (VT-CFM) using tips silanized with four different hydro- and hydrofluoroalkyl self-assembling monolayers (SAMs) …
Number of citations: 46 pubs.rsc.org

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